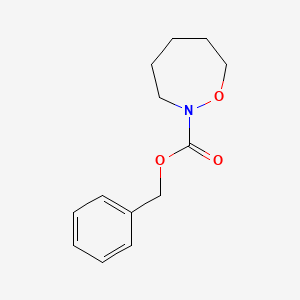![molecular formula C12H20N2O3 B6234792 tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2417318-27-3](/img/no-structure.png)
tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of azabicyclo[3.1.0]hexane, which is a type of nitrogen-containing bicyclic compound . It has a tert-butyl ester group, a methylcarbamoyl group, and a carboxylate group attached to the bicyclic structure .
Molecular Structure Analysis
The molecular formula of this compound is C11H18N2O3 . It contains a bicyclic structure with a nitrogen atom, indicating that it is a type of heterocyclic compound . The presence of the carbamoyl and carboxylate groups suggests that it might exhibit some degree of polarity .Mecanismo De Acción
The mechanism of action of a compound depends on its use. For example, if it’s a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects . Without more information on the intended use of this compound, it’s difficult to speculate on its mechanism of action.
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system and the introduction of the carbamate group. The tert-butyl ester group is then added to the carboxylic acid group.", "Starting Materials": [ "3-aminocyclopentene", "methyl isocyanate", "tert-butyl bromoacetate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) group using tert-butyl bromoacetate and triethylamine in dichloromethane", "Formation of the bicyclic ring system by reacting the BOC-protected amine with 3-aminocyclopentene in diethyl ether", "Introduction of the carbamate group by reacting the bicyclic ring system with methyl isocyanate in dichloromethane", "Deprotection of the BOC group using sodium bicarbonate in water", "Addition of the tert-butyl ester group to the carboxylic acid group using tert-butyl bromoacetate and triethylamine in dichloromethane", "Purification of the final product by column chromatography" ] } | |
Número CAS |
2417318-27-3 |
Nombre del producto |
tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Fórmula molecular |
C12H20N2O3 |
Peso molecular |
240.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



